4-Deschloro-4-hydroxy Clofazimine

Description

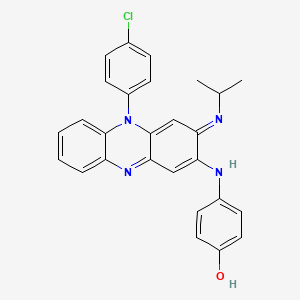

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(33)14-10-19)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30,33H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJTTLFGPOMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001548 | |

| Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80832-46-8 | |

| Record name | 3-(4-Hydroxyanilino)-10-(4-chlorophenyl)-2,10-dihydro-2-isopropyliminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 4-((5-(4-CHLOROPHENYL)-3,5-DIHYDRO-3-((1-METHYLETHYL)IMINO)-2-PHENAZINYL)AMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG49QHP7E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What experimental methodologies are recommended to assess clofazimine’s antimicrobial activity in vitro?

To evaluate clofazimine’s antimicrobial spectrum, researchers should employ standardized in vitro susceptibility testing, including:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria using broth microdilution protocols .

- Time-kill curve analyses to determine bactericidal vs. bacteriostatic effects, particularly in mycobacterial models .

- Synergy testing with first-line anti-TB drugs (e.g., bedaquiline) using checkerboard assays to identify additive or antagonistic interactions .

Q. Which genetic mutations are mechanistically linked to clofazimine resistance in Mycobacterium tuberculosis?

Resistance is primarily attributed to mutations in the Rv0678 gene, which encodes a transcriptional regulator of the MmpS5-MmpL5 efflux system. Key methodologies include:

Q. How does clofazimine interact with DNA, and what are the functional implications?

Clofazimine binds preferentially to guanine-rich regions in DNA via groove binding, as evidenced by:

- Spectrophotometric analyses showing red shifts (~20 nm) upon DNA interaction, correlating with G+C content .

- Competitive binding assays using synthetic polynucleotides (e.g., polyG vs. polyA) to confirm guanine specificity .

- Template inhibition studies demonstrating reduced DNA polymerase activity in clofazimine-bound DNA .

Q. What preclinical models are used to evaluate clofazimine’s pharmacokinetics (PK) and pharmacodynamics (PD)?

- Mouse TB models : Dose-response studies show concentration-independent bactericidal activity, with optimal efficacy at 25 mg/kg/day alongside rifampicin .

- Tissue distribution assays : Clofazimine’s lipophilic nature leads to high adipose tissue accumulation, requiring LC-MS/MS for quantification in plasma and organs .

Advanced Research Questions

Q. How can contradictory data on clofazimine’s efficacy across cell types (e.g., variable Wnt pathway inhibition) be resolved?

Discrepancies in Wnt inhibition (e.g., IC₅₀ = 7 μM in BT-20 cells vs. minimal activity in SARS-CoV-2 models) require:

- Cell-type-specific transcriptomics to identify differential Wnt pathway component expression .

- Dose-ranging studies across 3D organoid vs. monolayer cultures to assess microenvironmental influences .

- Multi-omics integration (proteomics, metabolomics) to map off-target effects masking Wnt inhibition .

Q. What methodological strategies optimize clofazimine’s repurposing for non-mycobacterial diseases (e.g., Chagas disease, triple-negative breast cancer)?

- Trypanocidal activity : Use in vitro amastigote assays with clofazimine (1–10 μM) to quantify putrescine uptake inhibition in Trypanosoma cruzi .

- Wnt pathway targeting : Employ TOPFlash luciferase reporters in TNBC cell lines (e.g., MDA-MB-231) to validate β-catenin suppression .

- In vivo synergy testing : Co-administer clofazimine with doxorubicin in xenograft models to assess tumor growth inhibition without overlapping toxicity .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) parameters guide clofazimine combination therapy design?

- Dose fractionation studies : Identify AUC/MIC ratios predictive of efficacy in murine TB models to minimize dose-dependent skin pigmentation .

- Population PK modeling : Incorporate covariates like body mass index (BMI) to account for adipose tissue-driven drug retention in clinical trials .

- Mechanistic PK/PD modeling : Link efflux pump expression levels to resistance emergence in regimen simulations .

Q. What experimental approaches validate novel clofazimine resistance mechanisms beyond Rv0678 mutations?

- CRISPR interference (CRISPRi) : Knock down candidate genes (e.g., rv1979c, rv2535c) in M. tuberculosis to assess resistance phenotype .

- Metabolomic profiling : Compare lipid homeostasis in wild-type vs. resistant strains to identify efflux-independent resistance pathways .

- High-throughput mutagenesis : Screen for suppressor mutations restoring clofazimine susceptibility in resistant backgrounds .

Q. How can researchers address clofazimine’s variable clinical outcomes in MDR-TB trials?

- Endpoint stratification : Analyze outcomes by resistance genotype (e.g., Rv0678 mutant vs. wild-type) in trial subpopulations .

- Drug exposure monitoring : Use therapeutic drug monitoring (TDM) to correlate plasma concentrations (>0.5 μg/mL) with culture conversion rates .

- Adherence biomarkers : Quantify clofazimine’s skin crystal deposition via Raman spectroscopy to confirm patient compliance .

Q. What methodologies elucidate clofazimine’s off-target effects in host cells?

- Mitochondrial toxicity assays : Measure oxygen consumption rates (OCR) in hepatocytes to assess respiratory chain inhibition .

- Ion channel profiling : Use patch-clamp electrophysiology to quantify Kv1.3 channel blockade in T-cells .

- Cytokine profiling : Multiplex ELISA in PBMCs to evaluate immunomodulatory effects (e.g., IL-1β suppression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.